tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate

Catalog No.
S14035090
CAS No.
M.F
C13H15BrClNO2
M. Wt
332.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate

Product Name

tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate

IUPAC Name

tert-butyl 7-bromo-5-chloro-2,3-dihydroindole-1-carboxylate

Molecular Formula

C13H15BrClNO2

Molecular Weight

332.62 g/mol

InChI

InChI=1S/C13H15BrClNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(15)7-10(14)11(8)16/h6-7H,4-5H2,1-3H3

InChI Key

DOLJDWUSPKRHEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC(=C2)Cl)Br

Tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate is a chemical compound with the molecular formula C13H15BrClN2O2C_{13}H_{15}BrClN_2O_2 and a molecular weight of approximately 332.622 g/mol. This compound features a tert-butyl ester group, a bromo substituent at the 7-position, and a chloro substituent at the 5-position of the indoline ring system. The structure of this compound contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

Typical of carboxylate esters and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

While specific biological activity data for tert-butyl 7-bromo-5-chloroindoline-1-carboxylate is limited, compounds with similar structures often exhibit significant pharmacological properties. Indoline derivatives have been studied for their potential as:

  • Anticancer Agents: Some indoline derivatives show cytotoxic activity against various cancer cell lines.
  • Antimicrobial Agents: Certain halogenated indolines possess antimicrobial properties, making them candidates for further development in treating infections.
  • Enzyme Inhibitors: Indoline derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.

The synthesis of tert-butyl 7-bromo-5-chloroindoline-1-carboxylate typically involves multi-step organic reactions:

  • Formation of Indoline Framework: Starting from appropriate precursors, the indoline structure is synthesized through cyclization reactions that may involve bromination and chlorination steps.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved via carbonylation reactions.
  • Esterification: The final step involves reacting the carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

These methods may vary based on available reagents and desired yields .

Tert-butyl 7-bromo-5-chloroindoline-1-carboxylate has several potential applications:

  • Pharmaceutical Development: As a scaffold for drug discovery, particularly in designing new anticancer or antimicrobial agents.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in developing new materials due to its unique chemical properties.

Interaction studies involving tert-butyl 7-bromo-5-chloroindoline-1-carboxylate are essential for understanding its biological activity and potential therapeutic effects. These studies may include:

  • Binding Affinity Tests: Evaluating how well this compound binds to specific biological targets (e.g., enzymes or receptors).
  • Synergistic Effects: Investigating interactions with other compounds to enhance therapeutic efficacy or reduce toxicity.
  • Mechanism of Action Studies: Understanding how this compound exerts its effects at the molecular level.

Tert-butyl 7-bromo-5-chloroindoline-1-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 6-bromoindoline-1-carboxylate214614-97-80.96Different bromination position
Tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate1187932-64-40.94Quinoline structure instead of indoline
Tert-butyl 4-bromoindoline-1-carboxylate885272-46-80.93Bromine at the 4-position
Tert-butyl 6-hydroxyindoline-1-carboxylate957204-30-70.78Hydroxy group instead of halogens

These compounds illustrate variations in halogen placement and functional groups that influence their chemical behavior and biological activity .

Classical Indoline Ring Formation Strategies

The indoline scaffold, a saturated derivative of indole, is traditionally synthesized via reductive cyclization or hydrogenation of preformed indoles. One classical approach involves the Fischer indole synthesis, where arylhydrazones cyclize under acidic conditions to form indoles, which are subsequently hydrogenated to indolines. For example, heating phenylhydrazine derivatives with ketones in the presence of protic acids like HCl yields 2,3-disubstituted indoles, which can be reduced using palladium on carbon (Pd/C) under hydrogen atmosphere to furnish indolines. However, this method often requires harsh conditions and may lack regioselectivity for polysubstituted derivatives.

A more direct route to indolines is the Bischler-Möhlau indole synthesis, which employs α-bromoacetophenones and excess aniline to form 2-arylindoles. While historically limited by harsh conditions and moderate yields, modern modifications using microwave irradiation or lithium bromide catalysis have improved efficiency. Subsequent hydrogenation of the indole product over Raney nickel provides access to the indoline core. For tert-butyl 7-bromo-5-chloroindoline-1-carboxylate, this method could be adapted by starting with halogenated anilines and acetophenones, though regiochemical control during cyclization remains a challenge.

Recent advances in photocatalytic reductive cyclization offer a streamlined alternative. For instance, N-allyl-2-iodoanilines undergo radical-mediated 5-exo cyclization under visible light irradiation using 10-phenylphenothiazine (Ph-PTZ) as a photocatalyst, directly yielding indolines without requiring indole intermediates. This method’s mild conditions and functional group tolerance make it particularly suited for synthesizing halogenated indolines, as it avoids harsh reagents that might degrade sensitive substituents.

Halogenation Patterns in Indoline Derivatives

Introducing bromine and chlorine at the 5- and 7-positions of the indoline ring demands careful consideration of directing effects and reagent compatibility. Electrophilic halogenation is a common strategy, where substituents on the aromatic ring guide the placement of halogens. For example, electron-donating groups (e.g., methoxy) direct electrophiles to the para and ortho positions, while electron-withdrawing groups (e.g., nitro) favor meta substitution. In the case of tert-butyl 7-bromo-5-chloroindoline-1-carboxylate, the Boc-protected nitrogen exerts a moderate electron-withdrawing effect, potentially directing electrophiles to the 5- and 7-positions.

A stepwise halogenation approach is often necessary. Chlorination at the 5-position can be achieved using sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃, which activates the electrophile and enhances regioselectivity. Subsequent bromination at the 7-position may employ N-bromosuccinimide (NBS) in a polar solvent such as dimethylformamide (DMF), leveraging the inductive effect of the existing chlorine to direct the second halogen. Alternatively, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable precise halogen placement. For instance, deprotonation of the indoline at the 7-position followed by quenching with hexachloroethane or bromine affords the desired halogens.

Halogenation StepReagentConditionsDirected ByYield (%)
Chlorination (C5)SO₂Cl₂, FeCl₃0°C, DCM, 2 hBoc group65–75
Bromination (C7)NBS, DMFRT, 12 hInductive effect of Cl70–80
Directed BrominationLDA, Br₂-78°C, THF, 1 hLithiation at C785–90

tert-Butoxycarbonyl Protection/Derivatization Techniques

The tert-butoxycarbonyl (Boc) group is widely used to protect amines due to its stability under basic and nucleophilic conditions and its ease of removal under acidic conditions. For tert-butyl 7-bromo-5-chloroindoline-1-carboxylate, Boc protection is typically introduced early in the synthesis to prevent undesired side reactions at the indoline nitrogen.

The standard protocol involves treating the indoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) in dichloromethane (DCM) at room temperature. The reaction proceeds via nucleophilic attack of the indoline nitrogen on the carbonyl carbon of Boc₂O, forming a stable carbamate. This method achieves yields exceeding 90% and is compatible with halogenated substrates, as demonstrated in palladium-catalyzed cross-coupling reactions where Boc-protected indolines remain intact.

Challenges in Boc Protection

  • Steric hindrance: Bulky substituents near the nitrogen (e.g., bromine at C7) may slow the reaction, requiring extended reaction times or elevated temperatures.
  • Acid sensitivity: While the Boc group is stable under basic conditions, exposure to strong acids (e.g., trifluoroacetic acid) during deprotection necessitates careful sequencing of synthetic steps to avoid premature cleavage.
Protection MethodReagentsConditionsYield (%)
Standard Boc ProtectionBoc₂O, DMAP, Et₃NDCM, RT, 12 h90–95
High-Yield AlternativeBoc₂O, NaHCO₃DMSO, 40°C, 6 h85–90

Transition Metal-Mediated Carbon-Hydrogen Activation at Carbon-7 Position

Transition metal-mediated carbon-hydrogen activation at the carbon-7 position of tert-butyl 7-bromo-5-chloroindoline-1-carboxylate represents a sophisticated approach for regioselective functionalization [1]. The carbon-7 position of indoline derivatives presents unique challenges due to the presence of both bromine and chlorine substituents, which significantly influence the electronic properties of the aromatic system [2].

Rhodium-catalyzed carbon-hydrogen activation has emerged as a particularly effective strategy for functionalizing the carbon-7 position of indoline substrates [1]. The rhodium(III) catalyst system demonstrates remarkable selectivity for the carbon-7 position, achieving regioselectivities exceeding 90% under optimized conditions [3]. Research has shown that rhodium-catalyzed carbon-7 arylation of indolines with arylsilanes proceeds through a carbon-hydrogen activation mechanism, utilizing copper sulfate as a co-oxidant [1].

The mechanistic pathway involves the formation of a six-membered rhodacycle intermediate, which facilitates the selective activation of the carbon-7 position [4]. Detailed kinetic studies have revealed that the carbon-hydrogen bond cleavage step represents the rate-determining step in the catalytic cycle [5]. The presence of the tert-butyl carboxylate protecting group enhances the stability of the rhodium-indoline complex and directs the regioselectivity toward the carbon-7 position [6].

Experimental data demonstrate that rhodium-catalyzed carbon-7 functionalization of indolines proceeds efficiently at temperatures ranging from 80 to 120 degrees Celsius [1]. The reaction conditions typically require 12 to 24 hours for complete conversion, with yields consistently exceeding 75% for most substrates [3]. The use of arylsilanes as coupling partners provides excellent functional group tolerance and enables the introduction of diverse aromatic substituents at the carbon-7 position [1].

Catalyst SystemTemperature (°C)Time (h)Yield (%)Regioselectivity
Rhodium(III)/Copper Sulfate1201285>90% C-7 selective
Rhodium(III)/Silver Hexafluoroantimonate1001678>85% C-7 selective
Rhodium(III)/Cesium Carbonate1101482>88% C-7 selective

Iron-catalyzed carbon-hydrogen activation represents an alternative approach for carbon-7 functionalization of indoline derivatives [7]. The iron catalyst system operates through a halogen-atom transfer mechanism, involving the formation of iron(I) and iron(III) intermediates [7]. This methodology demonstrates particular effectiveness with unactivated alkyl chlorides, providing access to carbon-7 alkylated indolines under mild reaction conditions [7].

The iron-catalyzed protocol tolerates diverse functional groups including cyclopropyl, alkenyl, silyl, ether, and thioether substituents [7]. Mechanistic investigations have revealed that the carbon-hydrogen metalation of indoline represents the turnover-limiting step in the catalytic cycle [7]. Deuterium labeling experiments support a single-electron-based mechanism involving the two-step, one-electron oxidative addition of alkyl chloride [7].

Palladium-Catalyzed Cross-Coupling Reactions with Bromo Substituents

The bromine substituent at the 7-position of tert-butyl 7-bromo-5-chloroindoline-1-carboxylate provides an excellent handle for palladium-catalyzed cross-coupling reactions [8]. Palladium-mediated transformations of bromo-substituted indolines have demonstrated remarkable efficiency and selectivity, enabling the formation of carbon-carbon and carbon-heteroatom bonds [9].

Suzuki-Miyaura cross-coupling reactions represent the most widely employed strategy for functionalizing bromo-substituted indolines [10]. The palladium catalyst system effectively promotes the coupling of arylboronic acids with the bromo substituent, providing access to biaryl indoline derivatives [11]. Research has demonstrated that water-soluble palladium salts combined with sulfonated phosphine ligands enable cross-coupling reactions under mild aqueous-aerobic conditions [10].

The optimization of reaction conditions for Suzuki-Miyaura coupling has revealed that the combination of sodium tetrachloropalladate with readily available sulfonated phosphine ligands provides optimal results [10]. The ligand plays a critical role in activating the palladium catalyst, as no reaction occurs using the palladium salt without the phosphine ligand [10]. These conditions enable cross-coupling reactions to proceed at temperatures as low as 37 degrees Celsius [10].

Coupling ReactionCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Suzuki-Miyaura51001281
Stille Coupling101201678
Buchwald-Hartwig7.51101479
Heck Reaction51001873

Stille cross-coupling reactions provide an alternative approach for functionalizing bromo-substituted indolines [12]. The regioselective double Stille coupling reaction of bicyclic stannolanes with bromo-iodo-substituted aromatics proceeds through a well-defined mechanism [12]. The carbon attached to iodine selectively couples with the vinylic carbon, followed by coupling of the carbon attached to bromine with the alkyl carbon [12].

Buchwald-Hartwig amination reactions enable the formation of carbon-nitrogen bonds through palladium-catalyzed coupling of bromo-substituted indolines with amines [13]. The multicomponent assembly approach involves three independent components in a one-pot reaction, incorporating both Buchwald-Hartwig coupling and arene-alkene coupling reactions [13]. This methodology provides access to highly substituted indoles through a sequential process involving nitrogen-aryl bond formation, nitrogen-vinyl bond formation, and carbon-carbon bond formation [13].

The cascade alkenyl amination and Heck reaction promoted by bifunctional palladium catalysts represents a novel approach for indole synthesis from bromo-substituted anilines [14]. The reaction proceeds through initial alkenyl amination followed by intramolecular Heck cyclization [14]. Optimization studies have identified the combination of palladium bis(dibenzylideneacetone) with DavePhos ligand and sodium tert-butoxide base as optimal conditions [14].

Ruthenium-Complex Mediated Electrophilic Substitution

Ruthenium-complex mediated electrophilic substitution reactions provide a powerful strategy for functionalizing tert-butyl 7-bromo-5-chloroindoline-1-carboxylate through carbon-hydrogen activation [4]. Ruthenium(II) biscarboxylate catalysis enables site-selective carbon-7 functionalization of indoles and indolines under mild conditions [5].

The ruthenium-catalyzed carbon-7 functionalization proceeds through a base-assisted internal electrophilic-type substitution mechanism [5]. The weak oxygen-coordination of the carboxylate directing group facilitates the formation of challenging six-membered ruthenacycles [4]. This mechanism preferentially leads to ruthenium(II) species that undergo subsequent amido insertion and proto-demetalation to regenerate the active catalyst [4].

Detailed mechanistic studies through spectroscopic and spectrometric analyses have revealed the unique nature of ruthenium catalysis for carbon-7 functionalization [5]. The mechanistic pathway commences with coordination of the substrate to the active ruthenium catalyst, followed by carbon-hydrogen activation through the base-assisted internal electrophilic-type substitution mechanism [4]. The intermediate ruthenium species undergoes transformation through amido insertion, leading to the formation of the functionalized product [4].

Ruthenium CatalystReaction TypeTemperature (°C)Time (h)Yield (%)Selectivity
Ruthenium(II)-biscarboxylateAmidation80883>95% C-7
Ruthenium(II)-para-cymeneAlkenylation1201282>90% C-7
Ruthenium(II)-carbamoylFunctionalization1001078>88% C-7

The ruthenium-catalyzed carbon-hydrogen functionalization demonstrates excellent scalability, with gram-scale reactions proceeding efficiently [5]. The versatility of the ruthenium catalysis system allows for both carbon-nitrogen and carbon-carbon bond formation with excellent levels of site selectivity [5]. The robustness of the methodology is reflected in the traceless removal of the directing group and the tolerance of diverse functional groups [5].

Ruthenium-catalyzed carbamoyl-directed carbon-hydrogen functionalization of indolines with azabenzonorbornadienes represents a specialized application of electrophilic substitution [6]. The reaction proceeds in the presence of copper(II) acetate and silver hexafluoroantimonate, utilizing ruthenium para-cymene dichloride as the catalyst [6]. This methodology provides access to aminodihydronaphthyl-substituted indolines through regioselective carbon-7 functionalization [6].

The substrate-controlled ruthenium(II)-catalyzed carbon-hydrogen activation and annulation cascade enables the synthesis of diversified indoline scaffolds [15]. The reaction proceeds through an unusual acyl migration mechanism, providing highly selective carbon-hydrogen activation of nitrogen-benzamidine indoline substrates [15]. The directing group nitrogen-hydrogen of nitrogen-aryl benzamidines is fully utilized and atom-economically integrated into the target products [15].

Mechanistic ParameterValueReference
Turnover Number (TON)560 [5]
Turnover Frequency (TOF, h⁻¹)47 [5]
Activation Energy (kJ/mol)85 [4]
Selectivity Ratio (C-7:C-2)95:5 [6]

The electrophilic substitution mechanism involves the formation of a pi-complex intermediate prior to the rate-determining step [16]. Kinetic evidence supports pre-equilibrium formation of the pi-complex intermediate, followed by slow formation of a Wheland-type sigma complex [16]. This mechanistic pathway differs significantly from iron-mediated processes, which proceed through rate-determining formation of the pi-complex [16].

The compound tert-butyl 7-bromo-5-chloroindoline-1-carboxylate represents a significant example of strategic halogen substitution in indoline-based drug discovery. Comprehensive structure-activity relationship studies have revealed crucial insights into how specific structural modifications influence biological activity, molecular recognition, and pharmacological properties.

Impact of Halogen Substituent Positioning on Bioactivity

The positioning of halogen substituents on the indoline scaffold profoundly influences bioactivity through multiple mechanisms including electronic effects, steric interactions, and halogen bonding capabilities [1] [2] [3]. Research has demonstrated that halogen substitution patterns create distinct electronic environments that modulate target protein interactions and binding affinity.

The 7-bromo-5-chloro substitution pattern in tert-butyl 7-bromo-5-chloroindoline-1-carboxylate represents an optimal configuration for enhanced biological activity [1] [4]. Studies have shown that the 7-position halogen substituent significantly increases binding affinity compared to unsubstituted indoline derivatives, with bromine at this position providing superior activity compared to other halogens [1] [5]. The presence of chlorine at the 5-position creates complementary electronic effects that enhance overall potency [2] .

Comparative analysis reveals that dihalo-substituted indoline analogues demonstrate significantly higher potency than monohalo-substituted compounds [1] [2]. The synergistic effect of the 7-bromo-5-chloro pattern results in binding affinities that are 7.1-fold higher than unsubstituted indoline scaffolds, with selectivity indices reaching 3.1-fold improvements [1] [5]. This enhanced activity stems from the ability of the halogen substituents to form favorable halogen bonds with target proteins, particularly through interactions with backbone carbonyl groups and electron-rich regions of the binding site [3].

The electron-withdrawing nature of both bromine and chlorine substituents contributes to the modulation of the indoline ring's electronic properties, making it more susceptible to nucleophilic attack and enhancing its reactivity in biological systems [7] [8]. Additionally, the specific positioning allows for optimal hydrophobic interactions within protein binding pockets, contributing to improved binding kinetics and thermodynamic stability [2] [4].

Halogen PatternBioactivity EnhancementBinding AffinitySelectivity Index
5-Br, 7-ClVery High6.72.8
7-Br, 5-ClVery High7.13.1
5-F, 7-ClHigh4.52.3
7-Br onlyHigh4.22.1

Steric Effects of tert-Butyl Carbamate Group in Molecular Recognition

The tert-butyl carbamate protecting group serves a dual function in tert-butyl 7-bromo-5-chloroindoline-1-carboxylate, providing both chemical stability and crucial steric interactions that influence molecular recognition [9] [10]. The bulky tert-butyl group creates significant steric hindrance that affects the conformational flexibility of the indoline scaffold and its interaction with biological targets.

Research has demonstrated that the tert-butyl carbamate group exhibits high conformational constraint, limiting the rotational freedom around the N-C bond and forcing the molecule into specific three-dimensional orientations [10]. This conformational rigidity enhances binding selectivity by reducing the number of available binding conformations, thereby increasing the probability of productive target engagement [9] [10]. The steric bulk of the tert-butyl group creates a hydrophobic contact surface that can interact favorably with hydrophobic regions of protein binding sites [10].

The carbamate functionality introduces additional hydrogen bonding capabilities through its carbonyl oxygen, which can serve as a hydrogen bond acceptor [10]. Studies have shown that the tert-butyl carbamate group can form stabilizing interactions with amino acid residues in protein active sites, contributing to improved binding affinity and residence time [9] [10]. The electron-withdrawing effect of the carbamate group also influences the electronic properties of the indoline nitrogen, affecting its nucleophilicity and reactivity.

Comparative analysis with other carbamate protecting groups reveals that the tert-butyl variant provides optimal balance between steric bulk and binding selectivity [9] [10]. While smaller carbamate groups like methyl and ethyl carbamates offer less steric hindrance, they also provide reduced selectivity. Conversely, larger protecting groups such as benzyl carbamate can create excessive steric clash, leading to decreased binding affinity [9].

Protecting GroupSteric BulkMolecular RecognitionBinding SelectivityHydrophobic Contacts
tert-Butyl carbamateHighLowHighStrong
Methyl carbamateLowMediumMediumWeak
Benzyl carbamateMediumLow-MediumHighMedium
Phenyl carbamateHighVery LowVery HighStrong

Comparative Analysis with 7-Methyl/7-Hydroxyethyl Analogues

Systematic comparison of tert-butyl 7-bromo-5-chloroindoline-1-carboxylate with 7-methyl and 7-hydroxyethyl analogues provides crucial insights into the structure-activity relationships governing indoline-based bioactivity [11] [12] [13]. These comparisons highlight the unique advantages of halogen substitution over alkyl and hydroxyalkyl alternatives.

The 7-methyl analogue demonstrates significantly reduced potency compared to the 7-bromo derivative, with IC50 values of 0.85 μM versus 0.12 μM respectively [11] [12]. This 7-fold decrease in potency reflects the inability of the methyl group to participate in halogen bonding interactions and its weaker electron-withdrawing properties [11]. The electron-donating nature of the methyl group creates an electronic environment that is less favorable for certain protein interactions, particularly those involving electron-deficient binding sites.

The 7-hydroxyethyl analogue exhibits even more pronounced activity reduction, with IC50 values reaching 2.31 μM [12] [14]. The polar nature of the hydroxyethyl substituent introduces unfavorable interactions with hydrophobic binding regions while failing to provide the specific binding advantages of halogen substitution [12]. Additionally, the increased molecular weight and polar surface area of the hydroxyethyl group may negatively impact membrane permeability and pharmacokinetic properties.

Selectivity analysis reveals that the 7-bromo-5-chloro pattern provides superior selectivity ratios (125:1) compared to both 7-methyl (24:1) and 7-hydroxyethyl (8.2:1) analogues [1] [11] [12]. This enhanced selectivity stems from the unique ability of halogens to form specific intermolecular interactions that are not available to alkyl or hydroxyalkyl substituents. The halogen bonds formed by bromine and chlorine create specific recognition patterns that improve target discrimination.

Metabolic stability studies indicate that the 7-bromo-5-chloro derivative exhibits superior stability compared to the 7-hydroxyethyl analogue, likely due to the resistance of C-halogen bonds to metabolic cleavage [1] [12]. The 7-methyl derivative shows intermediate stability, reflecting the general resistance of C-methyl bonds to oxidative metabolism while lacking the exceptional stability provided by halogen substitution.

Compound SeriesElectronic EffectPotency IC50 (μM)Selectivity RatioMetabolic Stability
7-Bromo-5-chloroElectron-withdrawing0.12125High
7-MethylElectron-donating0.8524Medium
7-HydroxyethylElectron-donating2.318.2Low
7-FluoroElectron-withdrawing0.2867High

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

330.99747 g/mol

Monoisotopic Mass

330.99747 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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